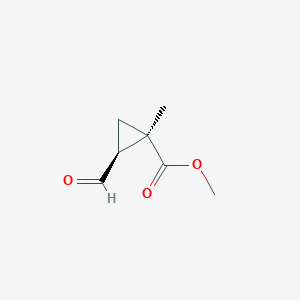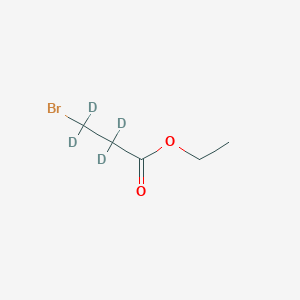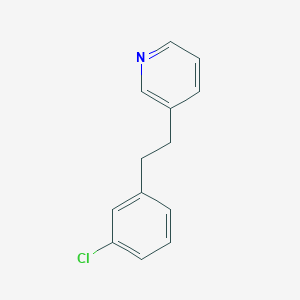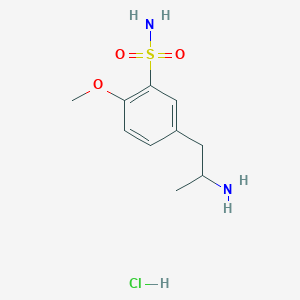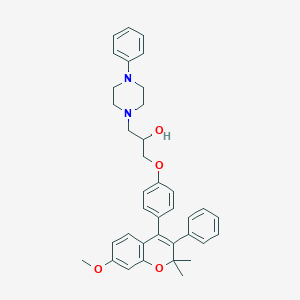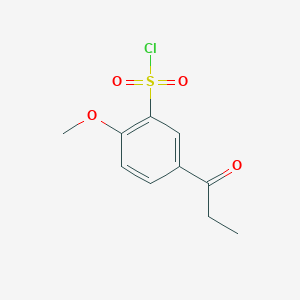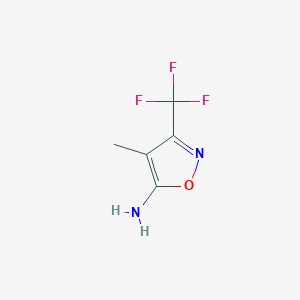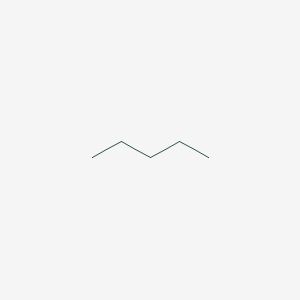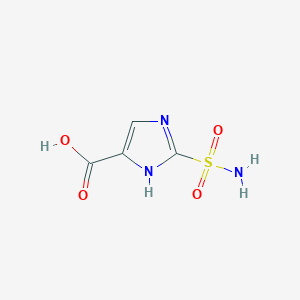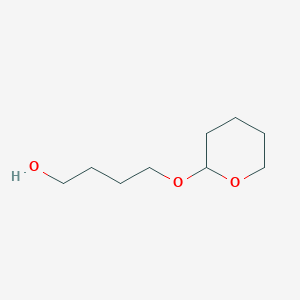
4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol
概要
説明
4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is a chemical compound with potential applications in various fields, including materials science and organic synthesis. This compound is of interest due to its unique chemical structure and properties, which enable a wide range of chemical transformations and applications.
Synthesis Analysis
The synthesis of 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol and related compounds involves multi-step chemical processes, including etherification, catalytic hydrogenation, and the use of specific catalysts such as PPTS (Pyridinium p-toluenesulfonate) for achieving high yields. For instance, a synthetic route was designed using hydroquinone as a raw material through monobenzyl etherification, tetrahydropyran etherification of another phenolic hydroxyl, and debenzylation by catalytic hydrogenation, with the second step achieving good results with PPTS as a catalyst (Chen Ying-qi, 2010).
科学的研究の応用
Statin Synthesis : A derivative, 4-(tert-butyldimethylsilyloxy)-6-formyltetrahydro-2H-pyran-2-one, is pivotal in the synthesis of statins via a lactonized side chain (Časar & Košmrlj, 2009).
Catalysis in Organic Synthesis : 4-(Succinimido)-1-butane sulfonic acid is an efficient and reusable Bronsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives in a solvent-free environment (Khaligh, 2015).
Cosmetic Applications : 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol is an effective tyrosinase inhibitor, suggesting potential use as a skin-lightening agent in cosmetics (Ying-qi, 2010).
Chemical Research and Synthesis : Methyl 4-hydroxy-2-butynoate, a derivative, is important in Grignard and related reactions (Earl & Townsend, 2003).
Cancer Research : A platinum compound featuring 4-(Tetrahydro-2H-pyran-2-yloxy) in its structure demonstrates potential in overcoming cisplatin resistance and inducing programmed cell death (Dietrich et al., 2008).
Protecting Groups in Organic Synthesis : Ketals of tetrahydro-4H-pyran-4-one serve as protecting groups with desirable hydrolysis properties (Reese, Saffhill, & Sulston, 1970).
Synthetic Potential in Organic Chemistry : The work on stereoselective synthesis of oxacycles highlights the utility of tetrahydro-4H-pyran-4-ones in atom-economic catalysis (Bera, Samanta, & Sarkar, 2021).
Pharmaceutical Research : The compound is a product of the Henry reaction and adopts a chair conformation, highlighting its significance in chemical synthesis (Soengas et al., 2008).
Safety And Hazards
特性
IUPAC Name |
4-(oxan-2-yloxy)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAASHSYTIKTSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339842 | |
| Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |
CAS RN |
51326-51-3 | |
| Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

